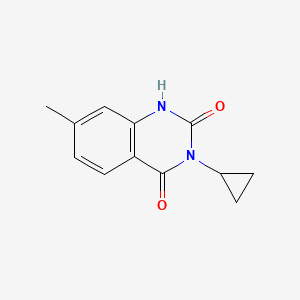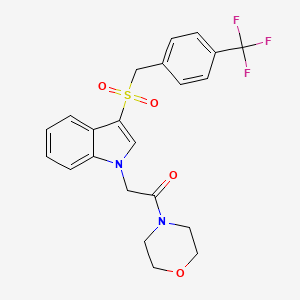
1-モルホリノ-2-(3-((4-(トリフルオロメチル)ベンジル)スルホニル)-1H-インドール-1-イル)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-morpholino-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone is a complex organic compound with a unique structure that includes a morpholine ring, an indole moiety, and a trifluoromethyl group
科学的研究の応用
1-morpholino-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a tool for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
準備方法
The synthesis of 1-morpholino-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Trifluoromethyl Group: This can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Morpholine Ring Formation: The morpholine ring can be introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-morpholino-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound.
作用機序
The mechanism of action of 1-morpholino-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
1-morpholino-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone can be compared with other similar compounds, such as:
1-morpholino-2-{4-[4-(trifluoromethyl)benzyl]piperazino}-1-ethanone: This compound has a similar structure but with a piperazine ring instead of an indole moiety.
1-morpholino-2-(3-(benzylsulfonyl)-1H-indol-1-yl)ethanone: This compound lacks the trifluoromethyl group, which may affect its chemical and biological properties.
The uniqueness of 1-morpholino-2-(3-((4-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.
特性
IUPAC Name |
1-morpholin-4-yl-2-[3-[[4-(trifluoromethyl)phenyl]methylsulfonyl]indol-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O4S/c23-22(24,25)17-7-5-16(6-8-17)15-32(29,30)20-13-27(19-4-2-1-3-18(19)20)14-21(28)26-9-11-31-12-10-26/h1-8,13H,9-12,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIMRYKOKQSDPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[(2,4-Dichlorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2364745.png)
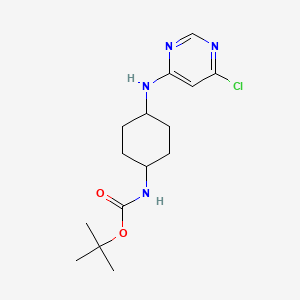
![3-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364750.png)
![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2364751.png)
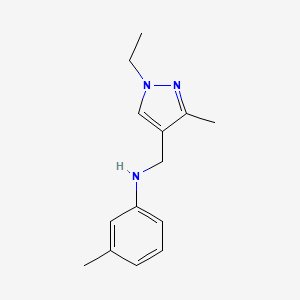
![2-[(3-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2364753.png)
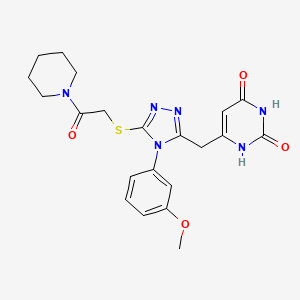
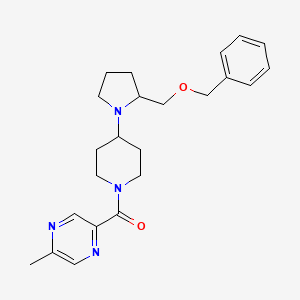
![2-(4-(isopropylthio)phenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2364758.png)
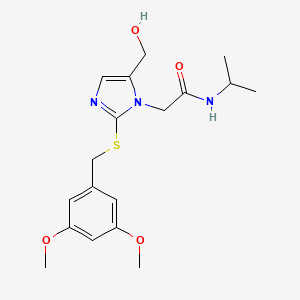
![(2Z)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-3-(pyridin-3-yl)prop-2-enamide](/img/structure/B2364761.png)
![N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2364763.png)
![N-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2364765.png)
